molecular formula C14H18O2 B6335667 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene;  97% CAS No. 16661-80-6

3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene; 97%

Cat. No. B6335667
CAS RN: 16661-80-6
M. Wt: 218.29 g/mol
InChI Key: ZVESZDBWRAJPIJ-UHFFFAOYSA-N
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Description

The compound “3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene” is a derivative of tetrahydropyran . Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is a colorless volatile liquid . Derivatives of tetrahydropyran are more common . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . This reaction produces 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .


Chemical Reactions Analysis

The chemical reactions involving tetrahydropyran derivatives are diverse. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity . Various fragrant compounds have been synthesized using this method .

Scientific Research Applications

Pyrolysis Studies

Experimental and theoretical studies have been conducted on the kinetics and mechanism of the pyrolysis of tetrahydropyranyl phenoxy ethers. These studies provide insights into the homogeneous, unimolecular pyrolysis processes yielding various products and suggest a mechanism involving a four-membered cyclic transition state. The research contributes to understanding the pyrolysis behavior of similar compounds under different conditions (Álvaro Álvarez-Aular et al., 2018).

Asymmetric Synthesis

The compound has relevance in the asymmetric synthesis of complex molecules, such as C15 polyketide spiroketals. This research demonstrates high stereo- and enantioselectivity in the synthesis process, highlighting the compound's role in producing biologically active molecules with potential pharmaceutical applications (K. Meilert et al., 2004).

Microwave-Mediated Synthesis

There's research involving microwave conditions for the synthesis of related compounds, which shows the effectiveness of microwave-assisted reactions in producing complex molecules efficiently. This research underscores the importance of alternative energy sources in chemical synthesis, potentially offering more sustainable and eco-friendly methodologies (Somesh Sharma et al., 2007).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations of related compounds provide insights into their potential biological activities. Such research is crucial for the design and development of new molecules with specific biological targets, contributing to the advancement of medicinal chemistry and drug discovery (A. Viji et al., 2020).

Metal Complex Synthesis

Research on the synthesis and spectral studies of metal complexes involving pyranone derivatives highlights the potential applications of these compounds in coordination chemistry. Understanding the interaction between metal ions and organic ligands is essential for developing new materials with desired chemical and physical properties (E. Akbas et al., 2008).

Undergraduate Organic Laboratory Projects

The compound's derivatives have been used in undergraduate organic laboratory projects to synthesize tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran. This educational application demonstrates the compound's utility in teaching complex chemical reactions and synthesis strategies to students, fostering a deeper understanding of organic chemistry principles (Matthew R. Dintzner et al., 2012).

properties

IUPAC Name

2-(3-prop-2-enylphenoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-6-12-7-5-8-13(11-12)16-14-9-3-4-10-15-14/h2,5,7-8,11,14H,1,3-4,6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVESZDBWRAJPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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